REACTION_CXSMILES
|
[CH3:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4].[Br:11][CH2:12][CH2:13][CH2:14]Br.[OH-].[Na+]>>[CH3:6][O:5][C:3](=[O:4])[C:2]([CH2:14][CH2:13][CH2:12][Br:11])([CH3:1])[C:7]([O:9][CH3:10])=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
NaH at 60% in mineral oil (1.63 g, 40.8 mmol. 1.3 eq) was washed three times with hexane
|
Type
|
CUSTOM
|
Details
|
subsequently dried
|
Type
|
ADDITION
|
Details
|
After addition of dried THF (30 mL) the suspension
|
Type
|
ADDITION
|
Details
|
carefully added
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
STIRRING
|
Details
|
was then stirred for further 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the crude was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layers were collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the obtained oil was purified by SiO2 column (elution: cyclohexane followed by EtOAc)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(=O)OC)(C)CCCBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |